molecular formula C9H10INO2 B556542 2-Amino-3-(4-iodophenyl)propanoic acid CAS No. 14173-41-2

2-Amino-3-(4-iodophenyl)propanoic acid

Cat. No. B556542
CAS RN: 14173-41-2
M. Wt: 291.09 g/mol
InChI Key: PZNQZSRPDOEBMS-UHFFFAOYSA-N
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Description

“2-Amino-3-(4-iodophenyl)propanoic acid” is also known as “4-Iodo-L-phenylalanine”. It has the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(4-iodophenyl)propanoic acid” consists of an amino group (-NH2), a carboxylic acid group (-COOH), and an iodophenyl group attached to a propane backbone .


Physical And Chemical Properties Analysis

“2-Amino-3-(4-iodophenyl)propanoic acid” is a white to off-white powder . It has a molecular weight of 291.09 g/mol .

Scientific Research Applications

  • Radiology : Iopanoic acid, closely related to "2-Amino-3-(4-iodophenyl)propanoic acid," has been used in cholecystography for x-ray contrast with minimal toxicity. However, its double dosage can lead to renal insufficiency (René & Mellinkoff, 1959).

  • Pharmaceutical Synthesis : This compound plays a role in the enantioselective synthesis of non-steroidal anti-inflammatory drugs like ibuprofen and ketoprofen. The stereoselectivity in synthesis is achieved through methodologies involving Sharpless epoxidation and catalytic hydrogenolysis (Hamon, Massy-Westropp, & Newton, 1995).

  • Material Science : It has been used in the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions, leading to polymers with potential applications in medicine due to enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Chemical Synthesis : It serves as a precursor in the metal-free synthesis of diaryliodonium salts, which are useful in the synthesis of radio tracers for positron emission tomography (PET) (Pan-hon, 2015).

  • Biochemistry : In computational peptidology, derivatives of this compound have been studied for their potential as antifungal tripeptides. Conceptual density functional theory was used to determine molecular properties and bioactivity scores, indicating its role in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Cancer Research : A specific alanine-based amino acid derivative was synthesized as a scaffold for new platinum complexes, showing potential in binding RNA biomedical targets and moderate anticancer activity (Riccardi et al., 2019).

  • Green Chemistry : The compound's derivatives have been used in developing environmentally friendly synthesis methods for materials science applications, highlighting its versatility in sustainable chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

  • Biotechnology : It has been utilized in asymmetric biocatalysis for producing pharmaceutical intermediates, demonstrating its importance in industrial biotechnology (Li, Wang, Huang, Zou, & Zheng, 2013).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at 2-8°C .

properties

IUPAC Name

2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931185
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-iodophenyl)propanoic acid

CAS RN

14173-41-2
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(4-iodophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Favalli, G Bassi, C Pellegrino, J Millul, R De Luca… - Nature …, 2021 - nature.com
The encoding of chemical compounds with amplifiable DNA tags facilitates the discovery of small-molecule ligands for proteins. To investigate the impact of stereo- and regiochemistry …
Number of citations: 37 www.nature.com
DL Dunkelmann, SB Oehm, AT Beattie, JW Chin - Nature chemistry, 2021 - nature.com
Orthogonal (O) ribosome-mediated translation of O-mRNAs enables the incorporation of up to three distinct non-canonical amino acids (ncAAs) into proteins in Escherichia coli (E. coli). …
Number of citations: 37 www.nature.com
N Drinkwater, NB Vinh, SN Mistry, RS Bamert… - European journal of …, 2016 - Elsevier
Malaria remains a global health problem, and though international efforts for treatment and eradication have made some headway, the emergence of drug-resistant parasites threatens …
Number of citations: 55 www.sciencedirect.com
M Imanishi, S Itou, K Washizuka… - Journal of medicinal …, 2008 - ACS Publications
The left-hand side (LHS) and central part of our first generation biphenyl (FGB) series was modified to improve in vitro and in vivo β3-AR potency without loss of oral bioavailability. First, …
Number of citations: 19 pubs.acs.org
A Kjaer, MM Herth, AI Jensen, M Eder, AC Eder - orbit.dtu.dk
(71) Applicants: RIGSHOSPITALET [DK/DK]; Blegdamsvej 9, 2100 Copenhagen Ø (DK). UNIVERSITY OF COPENHAGEN [DK/DK]: Universitetsparken 2, 2100 Copenhagen Ø (DK), …
Number of citations: 0 orbit.dtu.dk
WE Robertson, LFH Funke, D de la Torre, J Fredens… - Science, 2021 - science.org
It is widely hypothesized that removing cellular transfer RNAs (tRNAs)—making their cognate codons unreadable—might create a genetic firewall to viral infection and enable sense …
Number of citations: 94 www.science.org
Y Fu, X Liu, Y Xia, X Guo, J Guo, J Zhang, W Zhao… - Chem, 2023 - cell.com
Artificial enzymes with new-to-nature reactivity are highly desirable to expand the repertoire of biocatalysis for sustainable synthesis. To this end, artificial photoenzymes embedded with …
Number of citations: 1 www.cell.com
D Bachera - 2016 - ueaeprints.uea.ac.uk
Metal-organic frameworks (MOFs) are porous crystalline solids that consist of metal nodes connected to organic linkers that assemble into one-, two- or three-dimensional frameworks. …
Number of citations: 3 ueaeprints.uea.ac.uk
WL Santos - 2002 - search.proquest.com
Lysophosphatidic acid is an extracellular signaling molecule that controls a diverse array of cellular responses and has been implicated in a variety of disease states. LPA evokes these …
Number of citations: 2 search.proquest.com
WJ Nguyen - 2003 - search.proquest.com
Synthetic studies towards K-13 and piperazinomycin, peptidic natural products, were carried out. The proposed precursors of K-13 and piperazinomycin were synthesized. The …
Number of citations: 2 search.proquest.com

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